molecular formula C15H17NO2 B8381078 (2-Naphthalen-2-ylethyl)carbamic acid ethyl ester

(2-Naphthalen-2-ylethyl)carbamic acid ethyl ester

Cat. No. B8381078
M. Wt: 243.30 g/mol
InChI Key: SAELMQZLMLDIGU-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using an analogous procedure and workup as described in Example 1, step 4, (2-naphthalen-2-yl-ethyl)-carbamic acid ethyl ester (I-10c: 1.3 g, 5.349 mmol) in POCl3 (16 mL) was reacted with P2O5 (1.58 g, 11.205 mmol). The resulting mixture was stirred at 110° C. for 3 hours to afford the crude product. Purification by column chromatography on silica gel (20% ethylacetate in hexane) afforded 415 mg of the product (40% yield).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[C:4]1(=[O:3])[C:9]2[C:8](=[CH:17][CH:16]=[C:15]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]3=2)[CH2:7][CH2:6][NH:5]1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)OC(NCCC1=CC2=CC=CC=C2C=C1)=O
Step Two
Name
Quantity
1.58 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 110° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (20% ethylacetate in hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(NCCC2=CC=C3C(=C12)C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 415 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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